Parasin I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Parasin I is a 19-residue peptide discovered in the skin mucus of the clarias catfish (Clarias batrachus) []. This small protein exhibits promising antibacterial activity against various Gram-positive and Gram-negative bacteria [].

Potential Mechanism of Action

Research suggests that Parasin I disrupts bacterial membranes by interacting with lipopolysaccharides (LPS) and phospholipids, essential components of the bacterial cell wall []. This interaction disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death []. However, the specific mechanisms underlying this interaction require further investigation [].

Research Applications

Parasin I holds potential for various scientific research applications, including:

- Understanding antimicrobial defense mechanisms in fish: Studying Parasin I can provide insights into the natural defense mechanisms employed by fish against bacterial infections. This knowledge could be crucial for developing strategies to improve fish health and aquaculture practices [, ].

- Developing novel antibiotics: Parasin I's unique structure and antibacterial activity make it a promising candidate for developing new antibiotics to combat antibiotic-resistant bacteria. Further research is needed to explore its efficacy and safety in vivo [, ].

- Studying membrane-peptide interactions: Parasin I's interaction with bacterial membranes presents a valuable model system for studying the mechanisms of peptide-membrane interactions. This knowledge can be beneficial for designing new therapeutic agents targeting specific pathogens [].

Parasin I is a 19-amino acid antimicrobial peptide derived from histone H2A, primarily isolated from the skin of catfish. This peptide exhibits significant antimicrobial properties, making it a subject of interest in both biological and pharmaceutical research. The structure of Parasin I contributes to its ability to disrupt microbial membranes, thereby exerting its antimicrobial effects against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Parasin I exhibits a broad spectrum of antimicrobial activity against various bacteria, including fish pathogens [, ]. Its mechanism of action involves targeting and disrupting the bacterial cell membrane. The amphipathic structure allows Parasin I to insert itself into the membrane, leading to pore formation and leakage of cellular contents, ultimately causing bacterial death [].

The chemical reactivity of Parasin I is characterized by its interactions with microbial membranes. The peptide undergoes conformational changes upon binding to lipid bilayers, which leads to the formation of pores in the membranes of target cells. This mechanism is crucial for its antimicrobial activity, as it allows for the leakage of essential cellular components and ultimately results in cell death . Additionally, studies have shown that Parasin I can be covalently deposited onto surfaces using layer-by-layer techniques, enhancing its stability and efficacy in antimicrobial applications .

Parasin I demonstrates potent antimicrobial activity, reportedly being 12 to 100 times more effective than magainin 2 against various microorganisms . Its effectiveness spans a broad spectrum, targeting both Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (such as Staphylococcus aureus). The peptide's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Furthermore, Parasin I has shown potential antifouling properties when used in coatings, making it valuable for marine applications .

Parasin I can be synthesized using various methods:

- Isolation from Natural Sources: The primary method involves extracting the peptide from the mucous layer of catfish skin.

- Chemical Synthesis: Solid-phase peptide synthesis can be employed to create Parasin I in a laboratory setting, allowing for modifications and analogs to be produced.

- Recombinant DNA Technology: Genetic engineering techniques can be utilized to express Parasin I in host organisms, facilitating large-scale production.

These methods enable researchers to study the peptide's properties and potential modifications for enhanced efficacy .

Parasin I has several notable applications:

- Antimicrobial Coatings: Due to its strong antimicrobial properties, it is used in coatings for medical devices and marine environments to prevent biofouling.

- Pharmaceutical Development: Research is ongoing into its potential as a therapeutic agent for treating infections caused by antibiotic-resistant bacteria.

- Food Preservation: Its antimicrobial properties may also be leveraged in food packaging to prolong shelf life by inhibiting microbial growth .

Studies on the interactions of Parasin I with various biological membranes have revealed insights into its mechanism of action. These studies typically involve:

- Membrane Disruption Assays: Evaluating how Parasin I affects lipid bilayers through techniques such as fluorescence spectroscopy.

- Binding Studies: Investigating how the peptide binds to different types of bacterial membranes using biophysical methods.

- In Vivo Studies: Assessing the peptide's efficacy and safety in animal models to understand its potential therapeutic applications better .

Parasin I shares similarities with other antimicrobial peptides but stands out due to its unique origin and structure. Here are some comparable compounds:

| Compound | Source | Structure Type | Antimicrobial Spectrum | Unique Features |

|---|---|---|---|---|

| Magainin 2 | Frog skin | Amphipathic | Broad spectrum (Gram-positive/negative) | Found in amphibians; strong membrane-disrupting activity |

| LL-37 | Human cathelicidin | Cationic | Broad spectrum | Involved in immune response; has wound healing properties |

| Defensin | Various (e.g., plants) | Cationic | Broad spectrum | Found in plants and animals; varies widely in structure |

Parasin I's uniqueness lies in its specific derivation from histone H2A and its exceptional potency against a wide range of microorganisms compared to other peptides .

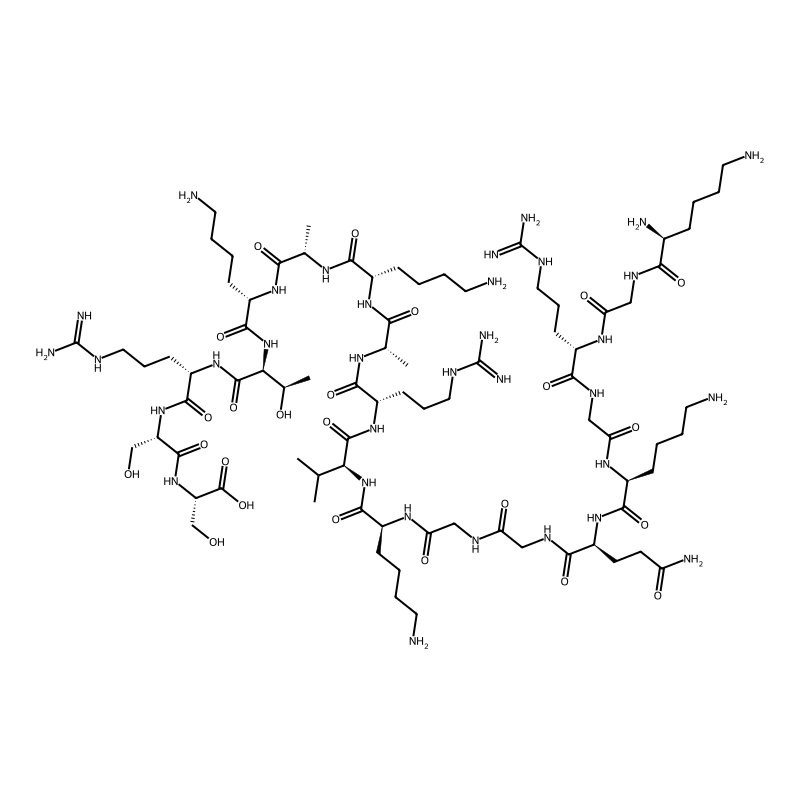

Parasin I is a potent 19-residue antimicrobial peptide originally isolated from the skin mucus of wounded catfish (Parasilurus asotus) [1]. The complete amino acid sequence of Parasin I was determined through automated Edman degradation and matrix-associated laser desorption ionization mass spectrometry, revealing the sequence: Lysine-Glycine-Arginine-Glycine-Lysine-Glutamine-Glycine-Glycine-Lysine-Valine-Arginine-Alanine-Lysine-Alanine-Lysine-Threonine-Arginine-Serine-Serine [2]. This sequence can be represented in single-letter code as KGRGKQGGKVRAKAKTRSS [3] [4].

The molecular characterization reveals several critical physicochemical properties that define Parasin I's structural foundation. The peptide has a molecular weight of 2000.4 Daltons as determined by mass spectrometry analysis [2]. The molecular formula is C₈₂H₁₅₄N₃₄O₂₄, indicating the complex composition of this bioactive compound [3] [5]. The Chemical Abstracts Service registry number for Parasin I is 219552-69-9, providing a unique identifier for this antimicrobial peptide [4] [6].

| Property | Value | Analysis Method |

|---|---|---|

| Molecular Weight | 2000.4 Da | Matrix-assisted laser desorption ionization mass spectrometry |

| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | Chemical composition analysis |

| Total Residues | 19 | Primary structure determination |

| Net Charge (pH 7) | +8 | Based on ionizable residues |

| Chemical Abstracts Service Number | 219552-69-9 | Chemical identifier |

The amino acid composition analysis reveals distinctive characteristics that contribute to Parasin I's biological activity. The peptide contains five lysine residues (26.3% of total), three arginine residues (15.8%), four glycine residues (21.1%), two alanine residues (10.5%), two serine residues (10.5%), one threonine residue (5.3%), one valine residue (5.3%), and one glutamine residue (5.3%) [1] [2]. This composition results in a highly cationic peptide with seven basic residues (36.8% of total) comprising five lysine and two arginine residues [7] [8].

| Amino Acid | Full Name | Count | Percentage (%) | Classification | Charge | Polarity |

|---|---|---|---|---|---|---|

| Lysine | Lysine | 5 | 26.3 | Basic | Positively charged | Hydrophilic |

| Glycine | Glycine | 4 | 21.1 | Nonpolar | Neutral | Hydrophilic |

| Arginine | Arginine | 3 | 15.8 | Basic | Positively charged | Hydrophilic |

| Alanine | Alanine | 2 | 10.5 | Nonpolar | Neutral | Hydrophobic |

| Serine | Serine | 2 | 10.5 | Polar | Neutral | Hydrophilic |

| Glutamine | Glutamine | 1 | 5.3 | Polar | Neutral | Hydrophilic |

| Threonine | Threonine | 1 | 5.3 | Polar | Neutral | Hydrophilic |

| Valine | Valine | 1 | 5.3 | Nonpolar | Neutral | Hydrophobic |

The sequence analysis demonstrates that eighteen of the nineteen residues in Parasin I are identical to the N-terminus of buforin I, a 39-residue antimicrobial peptide derived from toad histone H2A [1] [2]. This remarkable sequence similarity implies that Parasin I is cleaved from the N-terminal region of catfish histone H2A through specific proteolytic processing [2] [9]. The single amino acid difference occurs at position 6, where Parasin I contains glutamine while buforin I contains lysine [1].

Secondary Structure: α-Helical and β-Sheet Domains

Circular dichroism spectroscopy analysis has provided detailed insights into the secondary structure composition of Parasin I [2] [10]. The spectroscopic data reveals that Parasin I adopts a complex secondary structure consisting of 11% α-helix, 33% β-sheet, and 56% random coils [2] [10]. This structural composition indicates that β-sheet formation is the predominant secondary structure element, accounting for approximately one-third of the peptide's conformation [10].

| Structural Element | Content (%) | Analysis Method |

|---|---|---|

| α-Helix | 11 | Circular dichroism spectroscopy |

| β-Sheet | 33 | Circular dichroism spectroscopy |

| Random Coil | 56 | Circular dichroism spectroscopy |

Structure-activity relationship studies have revealed that Parasin I forms an amphipathic α-helical structure spanning residues 9-17, which is flanked by two random coil regions encompassing residues 1-8 and 18-19 in helix-promoting environments [11]. This structural arrangement is critical for the peptide's biological function, as the central α-helical domain provides the amphipathic character necessary for membrane interaction [11].

The secondary structure analysis demonstrates that the presence of multiple glycine residues contributes to the flexibility observed in the random coil regions [11]. Glycine residues, particularly those at positions 2, 4, 7, and 8, provide conformational flexibility that allows the peptide to adapt its structure when interacting with biological membranes [2]. The β-sheet content, which represents the largest structural component, contributes to the overall stability of the peptide and plays a role in its antimicrobial mechanism [2] [10].

Detailed structural studies using nuclear magnetic resonance and computational modeling techniques have confirmed that the α-helical region (residues 9-17) exhibits strong amphipathic properties [11]. This amphipathic helix is characterized by the segregation of hydrophobic and hydrophilic residues on opposite faces of the helical structure [11]. The hydrophobic face contains valine at position 10, alanine at positions 12 and 14, and contributes to membrane insertion, while the hydrophilic face presents lysine residues at positions 9, 13, and 15, facilitating electrostatic interactions with negatively charged membrane components [11].

Tertiary Structure and Amphipathic Properties

The tertiary structure of Parasin I is characterized by its distinctive amphipathic organization, which has been confirmed through β-sheet axial projection analysis [2] [10]. The amphipathic nature of Parasin I results from the spatial arrangement of hydrophobic and hydrophilic amino acid residues, creating distinct regions with different chemical properties that are essential for its biological activity [2].

The three-dimensional organization of Parasin I reveals that hydrophobic residues, including valine, alanine, and portions of glycine residues, cluster together to form a hydrophobic face [11]. This hydrophobic region accounts for approximately 26.3% of the total residues and is primarily responsible for the peptide's ability to interact with lipid membranes [7]. The hydrophilic region, comprising 73.7% of the residues, includes the positively charged lysine and arginine residues along with polar serine, threonine, and glutamine residues [7] [8].

The amphipathic character is further enhanced by the spatial distribution of basic residues throughout the peptide structure [7] [8]. The seven basic residues (five lysine and three arginine) are strategically positioned to create a positively charged surface that facilitates initial electrostatic interactions with negatively charged bacterial membrane components [7]. This cationic nature, with a net charge of +8 at physiological pH, is fundamental to the peptide's membrane-targeting properties [7] [8].

Structural analysis has demonstrated that the amphipathic properties of Parasin I are intimately linked to its mechanism of action [11] [7]. The peptide's ability to adopt different conformations in aqueous versus membrane-mimetic environments suggests significant conformational flexibility [11]. In aqueous solution, Parasin I maintains a predominantly random coil conformation with limited secondary structure, while in membrane-mimetic environments, it adopts the amphipathic α-helical structure that is crucial for biological activity [11].

The tertiary structure analysis reveals that Parasin I lacks the proline hinge that is characteristic of other histone-derived antimicrobial peptides such as buforin II [12] [13]. This structural difference has significant implications for the peptide's mechanism of action, as proline hinges are typically associated with membrane translocation capabilities [12] [13]. The absence of this structural feature in Parasin I correlates with its primary mechanism of membrane permeabilization rather than cellular translocation [7] [8].

Comparative Analysis with Histone H2A-Derived Peptides

Parasin I belongs to a family of antimicrobial peptides derived from histone H2A proteins, sharing structural and functional characteristics with several related compounds [13] [14]. The most extensively studied comparison involves buforin I and buforin II, both derived from toad histone H2A [1] [13]. Parasin I exhibits 94.7% sequence identity with buforin I, differing only at position 6 where glutamine replaces lysine [1] [2].

| Peptide | Source | Length | Sequence Identity to Parasin I | Key Structural Differences |

|---|---|---|---|---|

| Buforin I | Toad histone H2A | 39 residues | 94.7% (18/19 residues) | Extended C-terminal region |

| Buforin II | Toad histone H2A | 21 residues | 85.7% (12/14 overlapping) | Contains proline hinge |

| Hipposin | Halibut histone H2A | 51 residues | 73.7% (14/19 overlapping) | Extended N and C termini |

| Himanturin | Ray histone H2A | 39 residues | 78.9% (15/19 overlapping) | Different charge distribution |

The comparative analysis reveals significant mechanistic differences among histone H2A-derived peptides despite their structural similarities [12] [13]. While Parasin I functions primarily through membrane permeabilization, buforin II operates via membrane translocation followed by intracellular nucleic acid binding [12] [7]. This mechanistic divergence correlates with specific structural features, particularly the presence or absence of proline hinges [12] [13].

Buforin II contains a proline residue at position 11 that serves as a structural hinge, promoting membrane translocation capabilities [12] [13]. In contrast, Parasin I lacks this proline hinge, which correlates with its reduced translocation ability and enhanced membrane permeabilization activity [7] [8]. Structure-activity studies have demonstrated that the presence of arginine residues enhances membrane permeabilization in Parasin I, while the same residues promote translocation in buforin II and related peptides [7] [8].

The amphipathic properties of histone H2A-derived peptides show considerable variation despite their common origin [13] [14]. Parasin I exhibits strong amphipathic character with distinct hydrophobic and hydrophilic faces, similar to hipposin from Atlantic halibut [14] [15]. However, the spatial arrangement and distribution of these properties differ significantly among family members, contributing to their distinct biological activities [14].

Phylogenetic analysis of histone H2A-derived antimicrobial peptides demonstrates that Parasin I clusters with other fish-derived peptides, reflecting evolutionary conservation within aquatic species [14]. The N-terminal regions of vertebrate histone H2A-derived peptides show high conservation, particularly in the first 15 residues, while C-terminal extensions vary significantly among species [13] [14]. This conservation pattern suggests that the N-terminal region contains essential structural elements for antimicrobial activity, while C-terminal variations contribute to species-specific functional adaptations [13] [14].

Cathepsin D serves as the primary enzyme responsible for the liberation of parasin I from its histone H2A precursor through a highly specific proteolytic mechanism. This aspartyl protease exhibits remarkable substrate specificity, cleaving exclusively at the Ser19-Arg20 peptide bond of histone H2A to generate the mature 19-residue antimicrobial peptide [1] [2] [3]. The enzyme demonstrates optimal activity under acidic conditions, characteristic of lysosomal aspartyl proteases, yet functions effectively in the slightly acidic microenvironment of the epithelial mucous layer [1].

The proteolytic processing mechanism involves recognition of specific amino acid sequences flanking the cleavage site. Cathepsin D recognizes the Ser19-Arg20 bond through its active site architecture, which accommodates the serine residue at the P1 position and the arginine residue at the P1' position [2]. This substrate specificity ensures precise cleavage without generating truncated or extended peptide variants that might exhibit altered antimicrobial properties [1].

Structural studies have revealed that cathepsin D exists initially as an inactive 53 kDa procathepsin D zymogen within the cytoplasm of epithelial mucous cells [1]. Upon epidermal injury, this precursor undergoes activation through removal of its inhibitory propeptide, yielding the mature 48 kDa active enzyme [1]. The activated cathepsin D then processes unacetylated histone H2A, specifically targeting the N-terminal region to release parasin I while leaving the core histone structure intact [1].

The cleavage efficiency appears to be regulated by several factors including pH, substrate concentration, and the presence of cofactors. Research has demonstrated that the enzyme maintains activity across a range of physiological pH values encountered in the epithelial mucous layer, ensuring consistent parasin I production during injury responses [1]. Additionally, the enzyme shows preference for unacetylated histone H2A over acetylated forms, suggesting a regulatory mechanism that links chromatin modification status to antimicrobial peptide production [1].

Metalloprotease Activation in Mucosal Injury Response

Matrix metalloproteinase 2 (MMP2) functions as the critical upstream activator in the parasin I biosynthesis cascade, serving as a procathepsin D convertase that initiates the proteolytic processing sequence upon epidermal injury [4]. This zinc-dependent endopeptidase demonstrates injury-responsive expression patterns, with activity levels increasing significantly following mechanical or chemical damage to the epithelial surface [4].

The metalloprotease activation mechanism involves substrate-specific recognition of procathepsin D through distinct structural motifs. MMP2 recognizes the propeptide region of procathepsin D, cleaving at specific sites to remove the autoinhibitory domain and generate the catalytically active enzyme [4]. This conversion process occurs rapidly following injury, ensuring timely production of parasin I when antimicrobial protection is most needed [4].

MMP2 expression in catfish skin mucosa exhibits both constitutive and inducible components. Basal levels of the enzyme are maintained in epithelial tissues under normal conditions, providing a ready reservoir for rapid activation [4]. Upon injury, additional MMP2 synthesis is induced through inflammatory signaling pathways, amplifying the proteolytic capacity and ensuring sustained parasin I production throughout the wound healing process [4].

The regulatory mechanisms governing MMP2 activation involve multiple signaling pathways converging on metalloprotease gene expression. Injury-induced cytokines, growth factors, and damage-associated molecular patterns contribute to transcriptional upregulation of MMP2 [4]. Additionally, post-translational modifications, including phosphorylation and glycosylation, modulate enzyme activity and substrate specificity [4].

The metalloprotease demonstrates remarkable specificity for procathepsin D among potential protein substrates present in the epithelial mucous layer. This selectivity prevents non-specific proteolysis while ensuring efficient cathepsin D activation [4]. The enzyme's activity is further regulated by endogenous inhibitors, including tissue inhibitors of metalloproteases (TIMPs), which prevent excessive proteolytic activity and maintain homeostatic balance [4].

Tissue-Specific Expression in Epithelial Cells

Parasin I biosynthesis exhibits distinct tissue-specific expression patterns, with the highest activity observed in epithelial mucous cells of the catfish integumentary system [1] [5]. Immunohistochemical analysis has revealed that both histone H2A precursor and procathepsin D are constitutively present in the cytoplasm of these specialized epithelial cells, positioning them as the primary sites of parasin I production [1].

The epithelial mucous cells demonstrate unique morphological and biochemical characteristics that facilitate parasin I biosynthesis. These cells contain abundant rough endoplasmic reticulum and Golgi apparatus, reflecting their active protein synthesis and processing capabilities [1]. The cytoplasmic distribution of histone H2A and procathepsin D suggests compartmentalized storage of biosynthetic components, allowing for rapid mobilization upon injury stimulation [1].

Tissue distribution studies have shown that parasin I production capacity varies significantly across different epithelial surfaces. The highest expression levels are observed in external epithelial surfaces exposed to environmental challenges, including skin, gills, and oral cavity mucosa [1]. This distribution pattern reflects the defensive role of parasin I in protecting vulnerable epithelial interfaces from microbial invasion [1].

The cellular localization of biosynthetic components exhibits dynamic changes in response to injury. Under normal conditions, histone H2A and procathepsin D remain sequestered within the cytoplasm of epithelial mucous cells [1]. Following injury, these components are mobilized to the mucosal surface, where proteolytic processing occurs to generate active parasin I [1].

Expression regulation involves both transcriptional and post-transcriptional mechanisms. Histone H2A gene expression is constitutively maintained in epithelial mucous cells, ensuring continuous precursor availability [1]. Procathepsin D expression exhibits both basal and inducible components, with injury-responsive upregulation providing additional enzymatic capacity when needed [1].

The tissue-specific expression pattern reflects evolutionary adaptation to environmental challenges faced by aquatic organisms. The concentration of parasin I biosynthetic machinery in epithelial mucous cells provides immediate antimicrobial protection at sites most vulnerable to pathogen invasion [1]. This localization strategy maximizes defensive efficiency while minimizing systemic resource allocation [1].

XLogP3

Sequence

Dates

Explore Compound Types